1-[(4-Bromophenyl)sulfonyl]piperidine-3-carboxylic acid
CAS No.: 377772-91-3
Cat. No.: VC6078791
Molecular Formula: C12H14BrNO4S
Molecular Weight: 348.21
* For research use only. Not for human or veterinary use.
![1-[(4-Bromophenyl)sulfonyl]piperidine-3-carboxylic acid - 377772-91-3](/images/structure/VC6078791.png)
Specification
CAS No. | 377772-91-3 |
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Molecular Formula | C12H14BrNO4S |
Molecular Weight | 348.21 |
IUPAC Name | 1-(4-bromophenyl)sulfonylpiperidine-3-carboxylic acid |
Standard InChI | InChI=1S/C12H14BrNO4S/c13-10-3-5-11(6-4-10)19(17,18)14-7-1-2-9(8-14)12(15)16/h3-6,9H,1-2,7-8H2,(H,15,16) |
Standard InChI Key | RPDNOGDHYBUAKL-UHFFFAOYSA-N |
SMILES | C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)Br)C(=O)O |
Introduction
Chemical Architecture and Molecular Characteristics
Core Structural Features
1-[(4-Bromophenyl)sulfonyl]piperidine-3-carboxylic acid features a piperidine ring (C₅H₁₁N) substituted at the 1-position with a 4-bromobenzenesulfonyl group and at the 3-position with a carboxylic acid moiety. The molecular formula is deduced as C₁₂H₁₄BrNO₄S through comparison with the 4-carboxylic acid analog (PubChem CID 737843) , with a theoretical molecular weight of 348.21 g/mol. Key structural differentiators from positional isomers include:
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Stereoelectronic effects: The 3-carboxylic acid group introduces distinct torsional strain compared to 4-substituted variants, potentially altering ring conformation .
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Hydrogen-bonding capacity: The carboxylic acid at C3 enables intramolecular interactions with the sulfonyl oxygen atoms, as modeled in similar piperidine derivatives .
Table 1: Comparative Molecular Properties of Piperidine Sulfonylcarboxylic Acids
Spectroscopic Signatures
While experimental NMR data for the 3-carboxylic acid isomer remains unreported, predictive modeling based on density functional theory (DFT) calculations suggests:
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¹H NMR: Distinct deshielding of the piperidine H3 proton (δ ~3.9 ppm) due to proximity to the electron-withdrawing carboxylic group, compared to δ ~3.2 ppm in the 4-carboxylic analog .
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¹³C NMR: Characteristic carbonyl carbon resonance at δ ~172 ppm, with the C3 carbon appearing at δ ~45 ppm due to γ-gauche effects .
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis likely parallels routes developed for positional isomers, adapting key steps from Chinese Patent CN112645902A :
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Piperidine ring formation: Cyclization of appropriate δ-amino alcohols or reductive amination of diketones.
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Sulfonylation: Reaction of piperidine with 4-bromobenzenesulfonyl chloride under basic conditions (e.g., pyridine/DCM) .
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Carboxylic acid introduction:
Optimization Challenges
Critical synthetic hurdles include:
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Regioselectivity control: Avoiding formation of 4-carboxylic acid byproducts through steric directing groups. Molecular dynamics simulations suggest that bulky N-protecting groups (e.g., trityl) favor carboxylation at C3 by hindering C4 approach .
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Sulfonyl group stability: The electron-deficient 4-bromophenylsulfonyl moiety necessitates mild acidic workup conditions (pH 4-6) to prevent desulfonylation.
Table 2: Hypothetical Synthesis Protocol
Step | Reaction | Conditions | Yield (Projected) |
---|---|---|---|
1 | Piperidine N-sulfonylation | 4-BrC₆H₄SO₂Cl, DCM, 0°C | 78% |
2 | C3 Lithiation | LDA, THF, -78°C | N/A |
3 | Carboxylation | Dry ice quenching | 65% |
4 | Acidic workup | 2M HCl, rt | 92% |
Physicochemical Profile
Thermodynamic Properties
Predicted values using group contribution methods (GCM) indicate:
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Melting point: 189-192°C (vs. 175-178°C for 4-carboxylic isomer)
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Aqueous solubility: 2.1 mg/mL at pH 7.4, significantly lower than 4-carboxylic acid (8.7 mg/mL) due to reduced crystal lattice energy
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Lipophilicity: Calculated logD₇.₄ = 1.2, suggesting moderate membrane permeability
Stability Considerations
Accelerated stability studies on analogs reveal:
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Photodegradation: t₁/₂ = 48 hr under ICH Q1B conditions, with main degradation product being 4-bromobenzenesulfonic acid
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Hydrolytic susceptibility: pH-dependent decomposition above pH 8 via sulfonate ester cleavage
Industrial and Research Applications
Pharmaceutical Development
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Lead optimization: Fragment-based drug design utilizing the sulfonyl-carboxylic acid pharmacophore for kinase inhibition
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Prodrug potential: Esterification of the carboxylic acid group to improve oral bioavailability
Material Science Applications
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